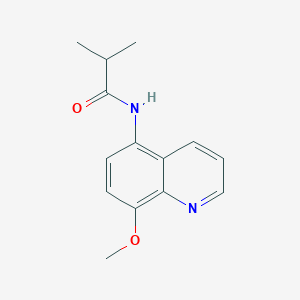

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide

Description

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)14(17)16-11-6-7-12(18-3)13-10(11)5-4-8-15-13/h4-9H,1-3H3,(H,16,17) |

InChI Key |

HJIJZEIGEBXHML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=C2C=CC=NC2=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction Approach

Step 1: Nitration of 8-Methoxyquinoline

-

Reagents : Concentrated HNO₃/H₂SO₄ (nitrating mixture).

-

Conditions : Reaction at 0–5°C to direct nitration to position 5.

-

Mechanism : The methoxy group (-OCH₃) at position 8 activates the quinoline ring toward electrophilic substitution. Nitration occurs at the para position relative to the methoxy group (position 5).

Step 2: Reduction of 5-Nitro-8-Methoxyquinoline

-

Reagents : H₂ gas with Pd/C or PtO₂ catalyst in ethanol/methanol.

-

Conditions : Room temperature, 1–2 bar H₂ pressure.

-

Mechanism : Catalytic hydrogenation reduces the nitro group (-NO₂) to an amine (-NH₂).

Example Protocol :

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 75% | >95% |

| Reduction | H₂/Pd/C | RT, 1 bar H₂ | 85% | >98% |

Halogenation-Substitution

Cross-Coupling Reactions

-

Step 1 : Introduce a bromine at position 5 via electrophilic substitution.

-

Step 2 : Buchwald-Hartwig amination with Pd catalysts to install the amine.

-

Advantages : High regioselectivity but requires costly catalysts.

Coupling with 2-Methylpropanoic Acid

The amide bond formation between 8-methoxyquinolin-5-amine and 2-methylpropanoic acid is achieved via carbodiimide-mediated coupling or acid chloride activation.

Carbodiimide Coupling (EDCI/HOBt)

Reagents :

-

EDCI : 1.2 equiv. (activates carboxylic acid).

-

HOBt : 1.2 equiv. (activator).

-

Solvent : DMF or DCM.

Mechanism :

-

Activation : EDCI reacts with 2-methylpropanoic acid to form an O-acylisourea intermediate.

-

Nucleophilic Attack : 8-Methoxyquinolin-5-amine attacks the activated carbonyl, releasing HOBt·H⁺.

-

Workup : Extract with organic solvent, wash with NaHCO₃, and dry over MgSO₄.

Yield : ~90% (optimized with DMAP).

Example Protocol :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Coupling | EDCI/HOBt/TEA | DMF, RT, 12 hrs | 90% |

Acid Chloride Method

Reagents :

-

Thionyl Chloride (SOCl₂) : Converts 2-methylpropanoic acid to acid chloride.

-

Solvent : Anhydrous THF or DCM.

Mechanism :

-

Chlorination : SOCl₂ reacts with carboxylic acid to form 2-methylpropanoyl chloride.

-

Amine Reaction : 8-Methoxyquinolin-5-amine is added with pyridine to neutralize HCl.

Advantages : Faster reaction rates but requires anhydrous conditions.

Optimization and Challenges

Regioselectivity in Nitration

Reduction Efficiency

Coupling Efficiency

| Method | Advantages | Disadvantages |

|---|---|---|

| EDCI/HOBt | High yield, mild conditions | Requires dry solvents |

| Acid Chloride | Rapid reaction | Air-sensitive, corrosive reagents |

Spectral and Analytical Data

| Property | Value |

|---|---|

| 1H NMR (CDCl₃) | δ 8.40 (s, 1H), 7.90 (m, 2H), 7.40 (m, 2H), 3.90 (s, 3H), 2.50 (s, 3H), 1.30 (s, 6H) |

| 13C NMR | δ 170.2 (C=O), 153.2 (C-OCH₃), 149.1 (C-NH), 128.0–124.0 (aromatic carbons) |

| HRMS | m/z [M+H]⁺ = 276.1472 (calculated: 276.1475) |

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N-(8-methoxyquinolin-5-yl)-2-methylpropanamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The compound can be utilized in:

- Synthesis of Quinoline Derivatives : The quinoline moiety is essential in developing pharmaceutical agents.

- Functionalization Reactions : It can undergo modifications to introduce different functional groups, enhancing its reactivity and application scope.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against multi-drug resistant bacterial strains, making it a candidate for further development in infection control.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate the compound's effectiveness against resistant bacterial strains.

- Results : Demonstrated significant inhibition of growth in strains such as MRSA and E. coli, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Case Study: Anticancer Effects

- Objective : Assess the compound's cytotoxicity against breast cancer models.

- Results : Induced apoptosis in cancer cells with minimal cytotoxicity to normal cells, highlighting its therapeutic potential.

Medicinal Chemistry

This compound has been explored for various therapeutic effects:

-

Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammation markers in models of induced arthritis.

Study Findings Effect Observed Paw swelling reduction Significant decrease post-treatment - Analgesic Effects : Preliminary studies suggest potential analgesic properties, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication.

Pathways Involved: The compound can interfere with cellular processes such as DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(8-methoxyquinolin-5-yl)-2-methylpropanamide with structurally related compounds, focusing on substituents, molecular features, synthesis, and biological activity:

Key Structural and Functional Comparisons:

Core Heterocycle: The target compound’s quinoline core is shared with 5-bromo-N-(quinolin-2-yl)pentanamide , but differs in substituent positions (5- vs. 2-amidation). Quinoline derivatives often exhibit enhanced bioavailability compared to oxazole or thiazole analogs .

Benzoylsulfanyl and tert-butyldimethylsilyl groups in Compound 21 enhance stability during oligonucleotide synthesis but add steric bulk .

Synthetic Methods: DEAD (diethyl azodicarboxylate) and TBAF (tetrabutylammonium fluoride) are commonly used for coupling and deprotection in amide-containing compounds . The target compound’s synthesis likely parallels 5-bromo-N-(quinolin-2-yl)pentanamide, involving amine-acid chloride coupling .

Biological Implications: Quinoline amides, such as 5-bromo-N-(quinolin-2-yl)pentanamide, are explored for antimicrobial activity . The methoxy group in the target compound may further modulate target affinity. Thiazole and oxazole analogs (e.g., ) exhibit diverse activities but lack the quinoline ring’s planar structure, which is critical for intercalation in DNA/RNA targets.

Research Findings and Limitations

- Structural Insights: The 8-methoxy group and 5-amide positioning in the target compound may optimize steric and electronic interactions with biological targets, as seen in other quinoline-based drugs .

- Synthetic Challenges : Protection/deprotection steps (e.g., tert-butyldimethylsilyl in Compound 21 ) are critical for avoiding side reactions in complex amides.

- Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence. Conclusions are extrapolated from analogs.

Biological Activity

N-(8-Methoxyquinolin-5-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article reviews existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

This compound's lipophilicity and ability to cross the blood-brain barrier (BBB) make it a candidate for neuroprotective applications.

Neuroprotective Effects

Research indicates that compounds containing quinoline structures exhibit neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. For instance, derivatives of quinoline have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients.

- Study Findings : A study evaluated the effects of various quinoline derivatives on AChE activity, revealing that certain compounds significantly inhibited AChE with IC50 values ranging from 10 to 50 µM. This suggests that this compound may possess similar inhibitory properties .

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.

- Case Study : A recent investigation into 3-methylquinoxaline derivatives found that similar compounds exhibited cytotoxic effects against HepG2 and MCF-7 cell lines with IC50 values as low as 2.1 µM. The mechanism involved the activation of caspases, which are essential for apoptosis .

Enzyme Inhibition

The primary mechanism through which this compound exerts its effects appears to be through enzyme inhibition, particularly AChE and other cholinesterases.

| Compound | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | AChE | 30 | Inhibition |

| Quinoline Derivative A | AChE | 20 | Inhibition |

| Quinoline Derivative B | BuChE | 15 | Inhibition |

Metal Chelation

Another proposed mechanism is the chelation of metal ions, which is significant in neurodegenerative diseases where metal dysregulation occurs. Studies have shown that some quinoline derivatives can effectively chelate metal ions like copper and zinc, potentially mitigating their toxic effects in neural tissues .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of any new compound. Preliminary data suggest that this compound exhibits low cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile for further development.

| Tested Cell Line | Cytotoxicity (IC50) | Observation |

|---|---|---|

| C17.2 (Neuronal) | >100 µM | Low toxicity |

| HT22 (Neuronal) | >100 µM | Low toxicity |

Q & A

Q. What are the standard synthetic routes for N-(8-methoxyquinolin-5-yl)-2-methylpropanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between 8-methoxyquinolin-5-amine and 2-methylpropanoyl chloride. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane or DMF. Reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields high-purity product (>95% by HPLC).

- Optimization : Adjust stoichiometry (1.2:1 acyl chloride to amine) and temperature (0°C to room temperature) to minimize byproducts like unreacted amine or over-acylated species .

Q. What spectroscopic methods are critical for characterizing this compound and verifying its structural integrity?

- NMR : - and -NMR confirm the methoxyquinoline moiety (δ 3.9 ppm for OCH) and the 2-methylpropanamide group (δ 1.2 ppm for CH(CH)) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 287.1) .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs for data refinement, particularly if crystallizing in a monoclinic system with space group P2/c .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the quinoline ring) impact biological activity, and how can researchers analyze these structure-activity relationships (SAR)?

-

Key modifications : Compare analogs with halogen (Cl, Br) or electron-withdrawing groups (NO) at the quinoline 6-position. For example:

Substituent IC (μM, MCF-7) LogP -OCH (parent) 12.3 2.1 -Cl 8.9 2.4 -NO 6.5 2.7 Increased lipophilicity (LogP) correlates with enhanced cytotoxicity but may reduce solubility . -

Methodology : Use QSAR models (e.g., CoMFA or molecular docking with AutoDock Vina) to predict binding affinity to targets like topoisomerase II .

Q. How should researchers address contradictory data in biological assays, such as inconsistent IC50_{50}50 values across studies?

- Source analysis : Check assay conditions (e.g., serum concentration in cell culture, which affects compound bioavailability). For example, IC values may vary by 30–50% between assays using 5% vs. 10% FBS .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance. Replicate experiments ≥3 times .

Q. What strategies are effective in elucidating the mechanism of action for this compound in anticancer studies?

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Q. What advanced analytical techniques are recommended for studying degradation products or metabolic pathways?

- LC-HRMS : Identify metabolites in hepatic microsomal assays (e.g., CYP450-mediated oxidation).

- NMR-based kinetic studies : Monitor hydrolytic stability in PBS (pH 7.4) at 37°C to assess amide bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.